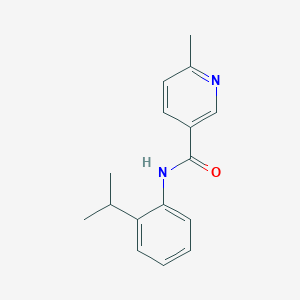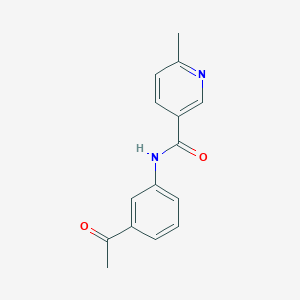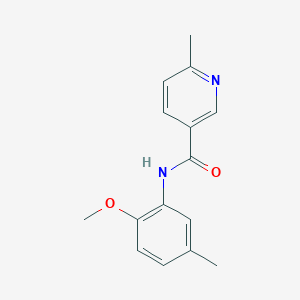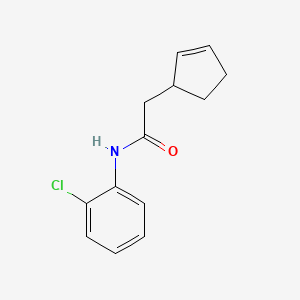![molecular formula C16H17N3O B7457985 2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile, commonly known as DMDC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridazine derivatives and has shown promising results in various fields of research.
Wirkmechanismus
The exact mechanism of action of DMDC is not fully understood. However, it has been proposed that DMDC exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DMDC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
DMDC has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. DMDC has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMDC is its broad range of biological activities, which makes it a promising candidate for further research. DMDC is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of DMDC is its low solubility in water, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on DMDC. One area of interest is its potential use in the treatment of Alzheimer's disease. DMDC has been shown to possess neuroprotective properties and may be a promising candidate for further research in this area. Another area of interest is the development of DMDC-based drugs for the treatment of cancer and inflammation. Further research is needed to fully understand the mechanism of action of DMDC and to optimize its efficacy and safety for use in humans.
Conclusion:
In conclusion, DMDC is a promising compound that has been extensively studied for its potential applications in scientific research. It possesses a broad range of biological activities and has shown promising results in various fields of research. Further research is needed to fully understand the mechanism of action of DMDC and to optimize its efficacy and safety for use in humans.
Synthesemethoden
The synthesis of DMDC involves the reaction of 3,5-dimethylbenzyl chloride with 4-cyano-5,6-dimethyl-3(2H)-pyridazinone in the presence of a base such as potassium carbonate. The reaction takes place at a high temperature and yields DMDC as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DMDC has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor, anti-inflammatory, and antifungal activities. DMDC has also been reported to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, DMDC has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[(3,5-dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-5-11(2)7-14(6-10)9-19-16(20)15(8-17)12(3)13(4)18-19/h5-7H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNGYTGDHHUUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)C(=C(C(=N2)C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)

![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)






